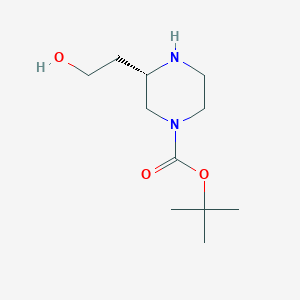

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Descripción general

Descripción

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-hydroxyethylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyethyl group. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Development :

- The compound has been investigated as a potential lead in the development of new therapeutic agents targeting various diseases, including autoimmune disorders and metabolic syndromes. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

-

AMP-Activated Protein Kinase Activators :

- Research indicates that derivatives of this compound can serve as indirect activators of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis. Studies have shown that these activators can potentially aid in the treatment of type 2 diabetes mellitus by enhancing insulin sensitivity and promoting glucose uptake in cells .

-

GPR119 Agonists :

- Recent studies have synthesized novel derivatives of piperazine carboxylates that target GPR119, a G-protein coupled receptor involved in glucose metabolism and lipid homeostasis. Compounds derived from (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate have shown promising activity in stimulating GPR119, indicating their potential use in managing type 2 diabetes .

Case Study 1: AMPK Activation

A study synthesized several piperazine derivatives, including this compound, to evaluate their effectiveness as AMPK activators. The results demonstrated that certain analogs significantly increased AMPK activity in vitro, suggesting their utility in metabolic disorder treatments .

Case Study 2: GPR119 Receptor Activity

In another investigation, a series of compounds based on this compound were tested for their ability to activate the GPR119 receptor. The findings revealed that some derivatives exhibited EC50 values comparable to established GPR119 agonists, highlighting their potential as therapeutic agents for diabetes management .

Table 1: Comparison of Biological Activities

| Compound Name | Target Receptor | EC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | GPR119 | 12.5 | |

| Derivative A | AMPK | 15.0 | |

| Derivative B | GPR119 | 10.0 |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Tetrahydrofuran, Room Temperature | >95 |

| Condensation | THF, Reflux | >90 |

| Hydrolysis | Aqueous NaOH | >85 |

Mecanismo De Acción

The mechanism of action of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-chlorophenyl)piperazine: A piperazine derivative with a chlorophenyl group.

1-(3-trifluoromethylphenyl)piperazine: A piperazine derivative with a trifluoromethylphenyl group.

N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: A piperazine derivative with a pyrazine and benzamide group.

Uniqueness

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃N₃O₃

- Molecular Weight : 229.32 g/mol

- CAS Number : 863578-32-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the piperazine ring facilitates hydrophobic interactions. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis, including linezolid-resistant strains .

- Enzyme Inhibition : It is utilized in studies focusing on enzyme mechanisms, where it acts as a ligand in biochemical assays.

- Neurotransmitter Modulation : Similar compounds have demonstrated potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin pathways.

Case Studies and Experimental Results

- Antimicrobial Studies :

-

Enzyme Interaction Studies :

- A study assessed the compound's binding affinity to specific enzymes using surface plasmon resonance (SPR) techniques. Results indicated significant binding, suggesting its role as a competitive inhibitor in enzymatic reactions.

- Pharmacological Evaluations :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | Specific stereochemistry influencing activity |

| Tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | Neurotransmitter modulation | Different hydroxyethyl positioning |

| Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | Limited antimicrobial activity | Variations in amino group structure |

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQSSQQQKLJLPA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.